3-O-Acetyl-16alpha-hydroxytrametenolic acid

Cytotoxicity Lung Cancer Prostate Cancer

Select this compound for its uniquely validated structure-activity profile—not a generic triterpenoid. Critical C-3 acetylation and C-16 hydroxylation confer differentiated A549 lung carcinoma cytotoxicity (IC50 44.3 µM, 3.2-fold selective over DU145) and potent in vivo tumor promotion inhibition at 0.2 µmol/mouse, comparable to pachymic acid. Critically, it lacks direct free-radical scavenging activity, enabling clean dissection of cytotoxic mechanisms independent of antioxidant pathways. HPLC-resolvable from co-occurring Poria cocos acids, it serves as a reliable analytical standard for botanical QC methods. Generic substitution within this lanostane family is scientifically unsound—minor structural variations alter potency and target selectivity. Insist on batch-specific ≥98% purity with full NMR/HPLC characterization.

Molecular Formula C32H50O5
Molecular Weight 514.747
CAS No. 168293-13-8
Cat. No. B2386416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Acetyl-16alpha-hydroxytrametenolic acid
CAS168293-13-8
Molecular FormulaC32H50O5
Molecular Weight514.747
Structural Identifiers
SMILESCC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C
InChIInChI=1S/C32H50O5/c1-19(2)10-9-11-21(28(35)36)27-24(34)18-32(8)23-12-13-25-29(4,5)26(37-20(3)33)15-16-30(25,6)22(23)14-17-31(27,32)7/h10,21,24-27,34H,9,11-18H2,1-8H3,(H,35,36)/t21-,24-,25?,26+,27+,30-,31-,32+/m1/s1
InChIKeySRDNLMOBFKJOSD-GXPBEYLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-O-Acetyl-16alpha-hydroxytrametenolic acid (CAS 168293-13-8): Compound Class and Core Characteristics for Research Sourcing


3-O-Acetyl-16alpha-hydroxytrametenolic acid (CAS: 168293-13-8) is a lanostane-type triterpenoid carboxylic acid primarily isolated from the sclerotium of Poria cocos (Fu Ling) [1]. It belongs to the class of organic compounds known as triterpenoids, which are terpene molecules containing six isoprene units [2]. The compound possesses a molecular formula of C32H50O5 and a molecular weight of 514.74 g/mol [1]. It is a white crystalline powder, soluble in organic solvents such as methanol, ethanol, and DMSO, and is typically available at purities of ≥98% from reputable vendors for research applications .

3-O-Acetyl-16alpha-hydroxytrametenolic acid: Structural Specificity Dictates Biological Activity in Lanostane Triterpenoid Research


Generic substitution within the lanostane triterpenoid family from Poria cocos is scientifically unsound. Minor structural variations—such as the presence and position of acetyl, hydroxyl, or additional double bonds—significantly alter cytotoxic potency, selectivity, and in vivo anti-inflammatory efficacy. For instance, among nine lanostane-type triterpenes isolated from Poria cocos, only a subset exhibited cytotoxicity against A549 and DU145 cell lines, and none demonstrated significant free radical scavenging activity [1]. Furthermore, in a two-stage mouse skin carcinogenesis model, the combination of an acetyl group at C-3 and a hydroxyl group at C-16, as found in 3-O-Acetyl-16alpha-hydroxytrametenolic acid, conferred a specific and potent inhibitory effect on tumor promotion, a property not universally shared by other in-class acids [2]. Therefore, selecting a compound based solely on its 'triterpenoid' classification ignores the precise structure-activity relationships that govern experimental outcomes and reproducibility.

3-O-Acetyl-16alpha-hydroxytrametenolic acid: Quantitative Evidence for Differentiated Procurement Decisions


3-O-Acetyl-16alpha-hydroxytrametenolic acid Cytotoxicity Profile: Differentiated Activity Against Lung and Prostate Cancer Cell Lines

3-O-Acetyl-16alpha-hydroxytrametenolic acid exhibits selective cytotoxicity, showing greater potency against human lung carcinoma A549 cells (IC50 = 44.3 µM) compared to human prostate carcinoma DU145 cells (IC50 = 140 µM) [1]. In contrast, other lanostane triterpenes like dehydropachymic acid and polyporenic acid C also displayed cytotoxicity but with varying potency and selectivity profiles across the same cell lines [1]. The compound's activity must be contextualized within its class; while it shows 'good' cytotoxicity, its IC50 is higher than some other in-class compounds like dehydropachymic acid (IC50 = 39.3 µM) against A549 cells [1].

Cytotoxicity Lung Cancer Prostate Cancer

3-O-Acetyl-16alpha-hydroxytrametenolic acid: Direct Antioxidant Activity Comparison via DPPH Radical Scavenging Assay

In a direct comparison using the DPPH free radical scavenging assay, 3-O-Acetyl-16alpha-hydroxytrametenolic acid, at a concentration of 200 µM, showed no significant free radical scavenging activity [1]. This result was consistent with a panel of eight other lanostane-type triterpenes from Poria cocos, all of which failed to demonstrate promising antioxidant activity in this assay [1].

Antioxidant Free Radical Scavenging DPPH Assay

3-O-Acetyl-16alpha-hydroxytrametenolic acid: Validated In Vivo Anti-inflammatory and Anti-tumor Promoting Activity in Mouse Model

In a two-stage mouse skin carcinogenesis model, 3-O-Acetyl-16alpha-hydroxytrametenolic acid, administered at a dose of 0.2 µmol/mouse, exhibited a strong inhibitory effect on inflammation and tumor promotion induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) [1]. This in vivo efficacy was directly compared to two other triterpenes from Poria cocos, pachymic acid and poricoic acid B, which also showed strong inhibitory activity at the same dose [1].

Anti-inflammatory Tumor Promotion In Vivo

3-O-Acetyl-16alpha-hydroxytrametenolic acid: Chromatographic Differentiation and Analytical Benchmarking for Quality Control

3-O-Acetyl-16alpha-hydroxytrametenolic acid can be analytically distinguished from four other closely related triterpene acids—dehydropachymic acid, pachymic acid, trametenolic acid, and dehydrotrametenolic acid—using HPLC-UV [1]. In a method developed for analyzing Liuwei Dihuang capsules, the compound exhibited a distinct retention time, allowing for its unambiguous identification and quantification in a complex herbal matrix alongside its structural analogs [1].

Quality Control HPLC Analytical Chemistry

3-O-Acetyl-16alpha-hydroxytrametenolic acid: Evidence-Backed Research and Industrial Application Scenarios


In Vitro Cytotoxicity Studies Targeting Lung Adenocarcinoma

Based on the differentiated cytotoxicity profile showing an IC50 of 44.3 µM against A549 human lung carcinoma cells [1], 3-O-Acetyl-16alpha-hydroxytrametenolic acid is optimally applied as a research tool in mechanistic studies of lung cancer cell death pathways. Its 3.2-fold higher potency in A549 cells versus DU145 prostate cancer cells makes it a more targeted choice for lung cancer research than for broad-spectrum cytotoxicity screening.

In Vivo Preclinical Models of Inflammation-Associated Tumor Promotion

Given the validated in vivo efficacy in inhibiting TPA-induced inflammation and tumor promotion in a two-stage mouse skin carcinogenesis model [2], this compound is well-suited for advanced preclinical studies investigating the link between chronic inflammation and cancer development. Its comparable in vivo activity to pachymic and poricoic acid B at 0.2 µmol/mouse provides a benchmark for comparative efficacy studies within this chemical class.

Analytical Method Development and Quality Control of Fungal Triterpenoids

The compound's ability to be chromatographically resolved from four other major Poria cocos triterpene acids by HPLC-UV [3] makes it a valuable analytical standard. It is best applied in the development and validation of quantitative methods for quality control of Poria cocos-based herbal medicines, dietary supplements, and natural product libraries.

Structure-Activity Relationship (SAR) Studies on Lanostane Triterpenes

The clear and documented lack of direct free radical scavenging activity [1], contrasted with its specific cytotoxic and anti-inflammatory effects, positions this compound as a key tool for SAR studies. Researchers can use it to dissect which structural features of the lanostane scaffold (e.g., C-3 acetylation and C-16 hydroxylation) are responsible for cytotoxicity and in vivo tumor promotion inhibition, independent of direct antioxidant mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-O-Acetyl-16alpha-hydroxytrametenolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.